6-Methoxyquinoxalin-2(1H)-one CAS number 55656-78-1 synonyms
6-Methoxyquinoxalin-2(1H)-one CAS number 55656-78-1 synonyms
Whitepaper: Structural, Synthetic, and Pharmacological Profiling of 6-Methoxyquinoxalin-2(1H)-one
I. Executive Summary and Chemical Identity
The quinoxalin-2(1H)-one scaffold represents a "privileged structure" in medicinal chemistry, offering a versatile platform for the development of diverse therapeutic agents. Among its derivatives, 6-Methoxyquinoxalin-2(1H)-one has garnered significant attention due to its unique electronic properties and high binding affinity across multiple biological targets.
While contemporary chemical libraries and catalogs predominantly index this molecule under CAS 91192-32-4, legacy literature, proprietary registries, and specific tautomeric complexes frequently refer to it under CAS 55656-78-1 . Understanding the nomenclature and tautomeric nature of this compound is critical for researchers engaging in structural activity relationship (SAR) studies. The molecule exists in a dynamic tautomeric equilibrium between its lactam (quinoxalin-2(1H)-one) and lactim (quinoxalin-2-ol) forms, though the lactam form is thermodynamically favored in polar environments and solid states[1].
Table 1: Physicochemical Properties and Synonyms
| Property | Specification |
|---|---|
| IUPAC Name | 6-methoxy-1H-quinoxalin-2-one |
| Primary Synonyms | 2-Hydroxy-6-methoxyquinoxaline; 6-Methoxyquinoxalin-2-ol[2] |
| Standard CAS Number | 91192-32-4 |
| Alternate/Legacy CAS | 55656-78-1 |
| Molecular Formula | C9H8N2O2 |
| Molecular Weight | 176.17 g/mol |
| Hydrogen Bond Donors | 1 (N-H in lactam form) |
| Hydrogen Bond Acceptors | 3 (C=O, Methoxy -O-, Pyrazine -N=) |
II. Synthetic Workflows and Mechanistic Causality
The synthesis of 6-methoxyquinoxalin-2(1H)-one relies on the classical condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl equivalent. The presence of the electron-donating methoxy group at the 6-position significantly influences the nucleophilicity of the starting diamine, dictating the regioselectivity of the cyclization[3].
Fig 1: Stepwise condensation and cyclization pathway for 6-Methoxyquinoxalin-2(1H)-one.
Protocol 1: Regioselective Synthesis of 6-Methoxyquinoxalin-2(1H)-one
This protocol utilizes a self-validating thermodynamic trap to ensure high yields. By selecting a solvent system where the final product is insoluble, the reaction equilibrium is continuously driven forward.
-
Precursor Preparation: Dissolve 10 mmol of 4-methoxybenzene-1,2-diamine in 30 mL of absolute ethanol. Causality: Absolute ethanol prevents the premature hydrolysis of the glyoxylate reagent, ensuring the primary amine reacts exclusively via nucleophilic attack.
-
Condensation: Dropwise add 11 mmol of ethyl glyoxylate (50% solution in toluene) under continuous stirring at 0°C. Causality: The low temperature minimizes the formation of bis-Schiff base side products, favoring mono-substitution.
-
Cyclization: Elevate the temperature to reflux (78°C) and add a catalytic amount of glacial acetic acid (0.5 mL). Stir for 4 hours. Causality: The mild acid catalyzes the intramolecular cyclization by protonating the carbonyl oxygen of the ester, making it highly susceptible to attack by the secondary amine.
-
Validation & Isolation: Monitor the reaction via TLC (DCM:MeOH 9:1). Once the diamine is consumed, cool the mixture to 4°C. The product will precipitate as a crystalline solid.
-
Purification: Filter the precipitate and wash with cold ethanol, followed by recrystallization from hot ethanol. Confirm the structure via 1H-NMR, specifically looking for the disappearance of the primary amine signals and the emergence of the characteristic lactam N-H proton at ~12.4 ppm[4].
III. Pharmacological Profiling and Target Engagement
Quinoxalin-2(1H)-one derivatives are highly valued in drug discovery due to their ability to act as bioisosteres for coumarins and quinolones. The 6-methoxy substitution specifically enhances lipophilicity and provides a critical hydrogen bond acceptor, enabling tight binding in hydrophobic enzymatic pockets[1].
Fig 2: Multi-target pharmacological engagement of the quinoxalin-2(1H)-one scaffold.
1. Aldose Reductase (ALR2) Inhibition: Overactivity of ALR2 in hyperglycemic conditions leads to the accumulation of sorbitol, causing diabetic complications (neuropathy, retinopathy). Quinoxalin-2(1H)-ones act as potent ALR2 inhibitors. The N-H of the lactam ring hydrogen-bonds with the catalytic residues (Tyr48 and His110) of ALR2, while the 6-methoxy group anchors the molecule in the specificity pocket[5].
2. Anti-Viral Activity (HCV NS5B): Derivatives of quinoxalin-2(1H)-one have been identified as potent non-nucleoside inhibitors of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase. They bind to allosteric sites on the polymerase, inducing a conformational shift that halts viral RNA replication[6].
3. Anti-Cancer (LDHA Suppression): Recent oncology research highlights quinoxalinones as suppressors of Lactate Dehydrogenase A (LDHA). By inhibiting LDHA, these compounds disrupt the Warburg effect, starving tumor cells of the rapid ATP generation required for proliferation and survival[4].
Protocol 2: High-Throughput Screening (HTS) for ALR2 Inhibition
To validate the efficacy of synthesized 6-methoxyquinoxalin-2(1H)-one derivatives, a fluorometric enzymatic assay is utilized.
-
Reagent Assembly: Prepare a 100 mM sodium phosphate buffer (pH 6.2) containing 0.1 mM NADPH and 10 mM DL-glyceraldehyde (substrate).
-
Enzyme Preparation: Isolate ALR2 from rat lenses or utilize recombinant human ALR2. Dilute to a working concentration of 0.5 U/mL.
-
Inhibitor Incubation: In a 96-well UV-transparent microplate, add 10 µL of the quinoxalinone derivative (dissolved in DMSO, serial dilutions from 100 µM to 1 nM) to 80 µL of the buffer/enzyme mixture. Incubate for 10 minutes at 37°C. Causality: Pre-incubation allows for the establishment of binding equilibrium before the reaction is initiated, ensuring accurate IC50 determination.
-
Reaction Initiation & Monitoring: Add 10 µL of the DL-glyceraldehyde substrate to initiate the reaction. Immediately monitor the decrease in absorbance at 340 nm using a microplate reader for 5 minutes. Causality: The oxidation of NADPH to NADP+ results in a loss of absorbance at 340 nm. Monitoring this depletion provides a direct, real-time readout of ALR2 enzymatic activity.
-
Self-Validation: Include a positive control (e.g., Epalrestat) and a negative control (DMSO vehicle). The assay is validated if the positive control yields an IC50 within its known literature range and the Z'-factor of the plate is >0.5.
IV. References
-
chemical-suppliers.eu. "6-methoxy-1H-quinoxalin-2-one | CAS 91192-32-4". Chemical Suppliers.
-
Alfa Chemistry. "CAS 91192-32-4 2(1H)-Quinoxalinone,6-methoxy-". Alfa Chemistry. 2
-
El-Menshawe S.F., et al. "Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses". PMC / Bioorganic & Medicinal Chemistry. 4
-
ResearchGate. "Synthetic quinoxalin-2(1H)-one derivatives". Journal of Biomolecular Structure and Dynamics. 5
-
Liu R., et al. "Quinoxalin-2(1H)-One Derivatives As Inhibitors Against Hepatitis C Virus". Journal of Medicinal Chemistry. 6
-
El Assyry A., et al. "Structural properties theoretical investigation of quinoxalin -2(1H) one and some its pharmaceutical derivatives". ResearchGate. 1
-
Ghadage R.V., et al. "Synthesis and anticonvulsant activity of Schiff's bases of 3-{[2-({(E)-[(substituted) phenyl] methylidene} amino) ethyl] amino} quinoxalin-2(1H)-one". Bangladesh Journal of Pharmacology. 3
Sources
- 1. researchgate.net [researchgate.net]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Synthesis and anticonvulsant activity of Schiff's bases of 3-{[2-({(E)-[(substituted) phenyl] methylidene} amino) ethyl] amino} quinoxalin-2(1H)-one | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]
- 4. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
